14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one
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Overview
Description
14-Hydroxy-15-nitro-3,10-diazapentacyclo[107102,1004,9016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one typically involves multi-step organic reactions. The key steps include:
Formation of the Pentacyclic Core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The hydroxy and nitro groups are introduced through selective nitration and hydroxylation reactions. Common reagents include nitric acid for nitration and hydrogen peroxide for hydroxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,10-Diazapentacyclo[10.7.1.0{2,11}.0{4,9}.0^{16,20}]icosa-1(19),4,6,8,12,14,16(20),17-octaene .
- 14-Hydroxy-6,15-dimethyl-3,10-diazapentacyclo[10.7.1.0{2,10}.0{4,9}.0^{16,20}]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one .
- 19-Nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]eicosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one .
Uniqueness
14-Hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one is unique due to the presence of both hydroxy and nitro functional groups on a highly strained pentacyclic framework. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
14-hydroxy-15-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O4/c22-14-8-11-15-9(16(14)21(24)25)4-3-5-10(15)17-19-12-6-1-2-7-13(12)20(17)18(11)23/h1-8,22H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWIMRFFKXZDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC(=C(C5=C4C3=CC=C5)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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